BenchChemオンラインストアへようこそ!

1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Fragment-Based Drug Discovery Ligand Efficiency PROTAC Linker Design

1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide (CAS 1219360-15-2) is a synthetic organic compound classified as a N-sulfonyl proline carboxamide derivative. It features a pyrrolidine ring bearing a primary carboxamide at the 2-position and a 4-methoxyphenylsulfonyl group at the nitrogen.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33
CAS No. 1219360-15-2
Cat. No. B2914688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
CAS1219360-15-2
Molecular FormulaC12H16N2O4S
Molecular Weight284.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N
InChIInChI=1S/C12H16N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15)
InChIKeyFECMKDZDRSAXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS 1219360-15-2: Chemical Class, Core Scaffold & Procurement Relevance


1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide (CAS 1219360-15-2) is a synthetic organic compound classified as a N-sulfonyl proline carboxamide derivative. It features a pyrrolidine ring bearing a primary carboxamide at the 2-position and a 4-methoxyphenylsulfonyl group at the nitrogen . This scaffold is a privileged structure in medicinal chemistry, serving as a core for dual orexin receptor antagonists (e.g., ACT-462206) and antiangiogenic agents when functionalized at the carboxamide or carboxylic acid positions, respectively [1]. Its role as a versatile synthetic intermediate for generating bioactive compound libraries makes it a strategic procurement target for structure-activity relationship (SAR) campaigns and targeted protein degradation (PROTAC) linker design.

Why 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide Cannot Be Replaced by Common Analogs


In-class compounds sharing the N-(4-methoxyphenyl)sulfonyl-pyrrolidine core cannot be simply interchanged due to profound functional group-dependent differences in reactivity, biological target engagement, and downstream synthetic utility. For example, replacing the primary carboxamide with a carboxylic acid (e.g., N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid) alters hydrogen-bonding capacity and bioavailability profiles [1]. Conversely, substitution at the carboxamide nitrogen with a bulky aryl group (e.g., ACT-462206) locks the compound into a specific, potent biological target (dual orexin receptors) but eliminates the primary amide handle required for further conjugation in PROTAC design or fragment-based drug discovery . Such distinctions critically impact the success of specific research workflows, where the free carboxamide group is a non-negotiable synthetic linchpin.

Quantitative Differentiation Guide for 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide


Molecular Weight Advantage for Fragment-Based Screening vs. ACT-462206

The target compound exhibits a significantly lower molecular weight (284.33 g/mol) compared to the potent but larger dual orexin receptor antagonist ACT-462206 (388.48 g/mol) . This 104.15 Da difference translates to improved ligand efficiency metrics and makes the compound a more suitable fragment hit starting point, adhering to the 'Rule of Three' for fragments (MW < 300), which ACT-462206 violates.

Fragment-Based Drug Discovery Ligand Efficiency PROTAC Linker Design

Enhanced Synthetic Versatility via Primary Carboxamide vs. N-Substituted Amides

The unsubstituted primary carboxamide (-CONH₂) on the target compound provides a unique reactive handle for late-stage diversification. In contrast, advanced analogs such as N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide or ACT-462206 possess substituted amides that are chemically inert under similar mild conjugation conditions . This difference is quantified by the number of modifiable hydrogen atoms on the amide nitrogen: two for the target versus zero for the comparators .

Medicinal Chemistry PROTAC Synthesis Combinatorial Chemistry

Class-Level Anticancer Activity Evidence Supporting Scaffold Selection

While not directly tested, the target compound's core scaffold is directly linked to potent anticancer activity. A 2020 study on close carboxylic acid analogs demonstrated that compounds 2b, 2d, 2i, and 2k exhibited selective antiangiogenic and anticancer activity against RPMI 8226 multiple myeloma cells, with compound 2b achieving a molecular docking binding energy of -89.78 kcal/mol [1]. The target compound's amide could mimic critical hydrogen-bonding interactions observed in that study, providing a rationale for its investigation.

Cancer Research Antiangiogenesis Multiple Myeloma

Optimal Application Scenarios for 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide


Fragment-Based Drug Discovery (FBDD) Library Starter

With a molecular weight of 284.33 g/mol and a primary amide handle, this compound is an ideal fragment for screening against novel targets like proteases or epigenetic readers, where its low complexity (Rule of Three compliant) allows for efficient hit identification and subsequent fragment growth strategies .

PROTAC Linker Precursor for E3 Ligase Handles

The primary carboxamide group enables direct, single-step conjugation to linker-pomalidomide or VHL ligand intermediates. This contrasts with N-substituted analogs that require a deprotection or activation step, directly simplifying the synthesis of cereblon- or VHL-based PROTACs from this scaffold .

SAR Expansion of Dual Orexin Receptor Antagonists (DORAs)

As the unsubstituted parental scaffold of the potent DORA ACT-462206, this compound serves as a key negative control and synthetic precursor for generating focused libraries aiming to improve OX1/OX2 selectivity or reduce molecular weight while retaining target engagement .

Anticancer Library Synthesis for Multiple Myeloma

The demonstrated potency of the carboxylic acid bioisostere provides a strong rationale for using this carboxamide as a core template to synthesize a new series of compounds for antiangiogenic screening, particularly against RPMI 8226 cell lines, with the goal of replicating and improving the -89.78 kcal/mol binding energy observed in docking studies [1].

Quote Request

Request a Quote for 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.